![molecular formula C8H7NO3 B101905 3-Methyl-4-nitrobenzaldehyde CAS No. 18515-67-8](/img/structure/B101905.png)
3-Methyl-4-nitrobenzaldehyde
Overview
Description
3-Methyl-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO3 . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 3-nitrobenzaldehyde, which is structurally similar to 3-Methyl-4-nitrobenzaldehyde, is accomplished via nitration of benzaldehyde, yielding mostly the meta-isomer . Another method involves the oxidation of 2,4-dimethylnitrobenzene with molecular oxygen, catalyzed by cobalt acetate in acetic acid .Molecular Structure Analysis
The molecular structure of 3-Methyl-4-nitrobenzaldehyde consists of a benzene ring substituted with a nitro group (-NO2), a methyl group (-CH3), and a formyl group (-CHO) .Physical And Chemical Properties Analysis
3-Methyl-4-nitrobenzaldehyde has a molecular weight of 165.146 Da . It has a density of 1.3±0.1 g/cm3, a boiling point of 304.4±30.0 °C at 760 mmHg, and a flash point of 151.2±17.4 °C . It also has a molar refractivity of 44.4±0.3 cm3 .Scientific Research Applications
Organic Synthesis
3-Methyl-4-nitrobenzaldehyde: is a valuable intermediate in organic synthesis. It is often used in the preparation of various aromatic compounds through condensation reactions . Its nitro group can act as an electron-withdrawing group, facilitating nucleophilic substitution reactions that are pivotal in building complex organic molecules.
Pharmaceuticals
In the pharmaceutical industry, 3-Methyl-4-nitrobenzaldehyde serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). It can undergo further reactions to form compounds that exhibit medicinal properties, such as anti-inflammatory and analgesic effects .
Agrochemicals
This compound is also utilized in the development of agrochemicals. Its derivatives are explored for their potential use as pesticides and herbicides, contributing to the protection of crops from pests and diseases .
Dyestuff
3-Methyl-4-nitrobenzaldehyde: is involved in the production of dyes and pigments. Due to its chemical structure, it can be transformed into various colored compounds that are used in textile and paint industries .
Material Science
In material science, this compound is researched for its potential in creating novel materials. For example, it can be incorporated into polymers to enhance their properties or used in the synthesis of organic frameworks with specific functionalities .
Analytical Chemistry
Due to its distinct chemical properties, 3-Methyl-4-nitrobenzaldehyde can be used as a chromophoric agent in analytical chemistry. It can help in probing the mechanisms of various chemical reactions and interactions .
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDQIWWIJARMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458267 | |
Record name | 3-Methyl-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-nitrobenzaldehyde | |
CAS RN |
18515-67-8 | |
Record name | 3-Methyl-4-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methyl-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-Methyl-4-nitrobenzaldehyde utilized in the synthesis of 5-formylindole?
A1: 3-Methyl-4-nitrobenzaldehyde serves as the starting material for a multi-step synthesis of 5-formylindole. The process utilizes the Batcho-Leimgruber indole synthesis, a versatile method for constructing the indole ring system. [] This suggests the nitro group and the aldehyde functionality of 3-Methyl-4-nitrobenzaldehyde likely play key roles in the reaction sequence.
Q2: What is the significance of the hydrazone derivatives synthesized from 3-Methyl-4-nitrobenzaldehyde?
A2: The research highlights the potential of hydrazone derivatives of 3-Methyl-4-nitrobenzaldehyde in non-linear optics. Specifically, 3-methyl-4-nitrobenzaldehyde hydrazone exhibited a notable second harmonic generation (SHG) signal, 25 times higher than the standard ammonium dihydrogen phosphate (ADP). [] This property makes these derivatives interesting candidates for applications requiring frequency doubling of light, such as in lasers and optical storage devices.
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